
Hortensin
Beschreibung
Structural and Functional Characterization
Phylogenetic Classification and Source Diversity
Hortensin occurs in two phylogenetically distinct plant families, reflecting divergent evolutionary pathways:
Millingtonia hortensis, a tropical tree native to Southeast Asia, produces this compound as a secondary metabolite in its flowers . In contrast, Atriplex hortensis (garden orache) synthesizes this compound isoforms in seeds as defense proteins against pathogens . Phylogenetic analysis places these plants in separate clades: Bignoniaceae within Lamiales and Amaranthaceae within Caryophyllales, indicating convergent evolution of "this compound" nomenclature.
Comparative Analysis of this compound Isoforms
Flavone vs. RIP Structural Profiles
The flavone this compound (C₁₇H₁₄O₆) features a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions at C-3, C-4′, C-6, and C-7 . Its planar structure enables intercalation into DNA, while the phenolic groups mediate free radical scavenging .
In contrast, this compound RIPs are globular proteins with conserved RNA N-glycosidase domains. Key structural differences among isoforms include:
This compound 4, the most potent isoform, shares 98% sequence homology with Atriplex patens RIPs, featuring 254 amino acids and a HexNAc modification at Asn231 . Molecular dynamics simulations reveal that glycosylation stabilizes the substrate-binding pocket, enhancing depurination activity on 28S rRNA .
Glycosylation Patterns and Functional Implications
Glycosylation critically modulates this compound RIP bioactivity:
Mass spectrometry data confirm that this compound 2 carries N-linked glycans (Hex5HexNAc2) at Asn120 and Asn231, which sterically hinder protease access while facilitating membrane translocation . This modification doubles the half-life in serum compared to non-glycosylated isoforms .
For the flavone variant, absence of glycosylation limits its bioavailability. Quantum mechanical calculations show methoxy groups at C-6/C-7 reduce solubility (LogP = 2.89) but enhance membrane permeability .
Eigenschaften
CAS-Nummer |
123442-39-7 |
---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI-Schlüssel |
HJNLHRFLGKGWLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Andere CAS-Nummern |
123442-39-7 |
Synonyme |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one hortensin |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanisms
Hortensin is classified as a type 1 ribosome-inactivating protein (RIP) that exhibits significant cytotoxicity against various cancer cell lines, particularly glioblastoma cells. The mechanism of action involves the inhibition of protein synthesis by damaging ribosomes, which leads to apoptosis in malignant cells. Studies have shown that hortensins 4 and 5 can induce morphological changes in U87MG glioblastoma cells, leading to increased cell death in a dose-dependent manner .
Table 1: Cytotoxic Effects of Hortensins on Glioblastoma Cells
This compound Concentration (µM) | % Apoptotic Cells |
---|---|
0.1 | 8.0 |
0.5 | 11.0 |
1.0 | 50.0 |
Cancer Treatment
The cytotoxic properties of this compound make it a candidate for developing immunotoxins or nanoconstructs aimed at selectively targeting cancer cells. The ability to induce apoptosis in glioblastoma cells highlights its potential role in cancer therapy, particularly given the challenges associated with treating this aggressive form of cancer .
Antioxidant and Hepatoprotective Effects
This compound has been identified as a potent antioxidant, contributing to liver protection against chemical-induced damage. In studies involving Millingtonia hortensis flower extracts, pre-treatment with these extracts significantly reduced markers of liver injury caused by carbon tetrachloride (CCl₄), suggesting a hepatoprotective role .
Agricultural Applications
In agriculture, this compound's role extends to enhancing plant defense mechanisms against pathogens and pests. Research indicates that the expression of RIPs like this compound can be modulated to improve resistance against viruses, fungi, and insects . This potential for biopesticide development could lead to sustainable agricultural practices.
Larvicidal Activity
Essential oils extracted from Millingtonia hortensis flowers have demonstrated significant larvicidal activity against mosquito larvae, particularly Aedes aegypti. The oils showed a mortality rate of up to 98% within 24 hours at optimal concentrations, indicating their potential use as natural insecticides .
Neuroprotective Effects
This compound's impact on the central nervous system (CNS) has been explored through studies on M. hortensis flower extracts, which exhibited sleep-promoting effects in animal models. The extracts enhanced synaptic plasticity and reduced oxidative stress markers in aging neurons, suggesting potential applications in neurodegenerative diseases .
Case Studies and Clinical Insights
Several studies have documented the therapeutic effects of this compound and its derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Ribosome-Inactivating Proteins (RIPs)
Structural and Functional Similarities
Hortensin shares functional homology with other Type 1 RIPs, such as quinoin (from Quinoa) and sodin 5 (from Salsola soda). Key comparisons include:
Table 1: Structural and Enzymatic Comparison of this compound Isoforms and Reference RIPs
- Glycosylation Impact : Glycosylation correlates with enzymatic potency. This compound 2, the most glycosylated isoform, exhibits the highest PNAG activity and lowest IC50 .
- RNase Activity: Unlike quinoin or sodin 5, Hortensins 1 and 2 display RNase-like activity, broadening their mechanistic scope .
Cytotoxic Efficacy in Glioblastoma Models
Hortensins 4 and 5 show superior cytotoxicity compared to other RIPs:
Table 2: Cytotoxicity of this compound Isoforms in U87MG Cells (72 h treatment)
Unique Advantages and Limitations
- Advantages: Dual enzymatic activity (N-glycosidase and RNase) in Hortensins 1/2 enhances ribosome inactivation .
- Limitations :
Vorbereitungsmethoden
Plant Material Preparation
Flowers of Millingtonia hortensis are shade-dried, powdered, and subjected to solvent extraction. Ethanol (70%) is preferred for its ability to solubilize polar flavonoids while minimizing non-target compounds. Soxhlet extraction for 8 hours yields a crude ethanolic extract, which is concentrated under reduced pressure at 40–50°C.
Phytochemical Enrichment
The crude extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This compound, being moderately polar, partitions into ethyl acetate. Further purification employs column chromatography with silica gel and gradients of ethyl acetate in hexane.
Challenges in Natural Isolation
-
Low Yield : this compound constitutes <0.1% of the dried flower mass, necessitating large plant quantities.
-
Co-eluting Contaminants : Structural analogs like hispidulin require high-resolution techniques (e.g., preparative HPLC) for separation.
Total Synthesis of this compound
The revised structure enabled systematic synthetic routes. Below is a stepwise analysis of the most efficient protocol:
Retrosynthetic Strategy
This compound is dissected into two fragments:
-
Fragment A : Benzoyl-protected phloroglucinol (C6-methoxy, C5/C7-hydroxy).
-
Fragment B : 4-Hydroxybenzaldehyde (C4′-hydroxy).
Key reactions : Claisen-Schmidt condensation, Stille coupling, and regioselective protection/deprotection.
Step 1: Selective Protection of Phloroglucinol
Phloroglucinol (7 ) undergoes methoxymethyl (MOM) protection using MOMCl and DIPEA in dichloromethane. Dual protection at C4 and C6 yields 20 (80% yield):
Step 2: Regioselective Iodination
Reaction of 11 with I₂ and CF₃CO₂Ag selectively iodinates C3 (90% yield), exploiting steric hindrance at C5.
Step 3: Benzylation and Stille Coupling
Benzylation of 12 followed by Stille coupling with tributyl(1-ethoxyvinyl)tin introduces the acetyl moiety (22 , 83% yield).
Step 4: Baeyer-Villiger Oxidation
Oxidation of 22 with m-CPBA generates a ketone intermediate, which undergoes hydrolysis to yield 14 .
Step 5: Methylation and Claisen-Schmidt Condensation
Methylation of 14 with CH₃I introduces the C6-methoxy group. Condensation with 4-(benzyloxy)benzaldehyde forms chalcone 24a (92% yield).
Step 6: Cyclization and Deprotection
I₂-catalyzed cyclization of 24a yields flavone 25a . Final deprotection with BCl₃ removes benzyl groups, affording this compound (85% yield).
Synthetic Route Efficiency
Step | Reaction | Yield (%) | Key Reagents |
---|---|---|---|
1 | MOM protection | 80 | MOMCl, DIPEA |
2 | Iodination | 90 | I₂, CF₃CO₂Ag |
3 | Stille coupling | 83 | PdCl₂(PPh₃)₂, tributyltin reagent |
4 | Baeyer-Villiger oxidation | 75 | m-CPBA |
5 | Claisen-Schmidt condensation | 92 | 4-(Benzyloxy)benzaldehyde |
6 | Final deprotection | 85 | BCl₃ |
Overall yield : 12.4% (calculated from stepwise yields).
Analytical Validation of this compound
Spectroscopic Characterization
Q & A
Q. How to identify literature gaps for Hortensin research?
Conduct systematic reviews using databases (PubMed, Scopus) with keywords like "this compound pharmacokinetics" or "this compound mechanism of action." Use tools like PRISMA to map existing studies and highlight understudied areas (e.g., dose-response relationships or long-term effects). Prioritize recent reviews (post-2020) to avoid redundancy .
Q. What experimental design principles apply to in vitro this compound studies?
Use dose-ranging assays (e.g., 0.1–100 µM) to establish toxicity thresholds. Include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments ≥3 times. Document cell lines, culture conditions, and this compound solubility parameters (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. How to structure a this compound-focused research paper?
Follow IMRaD format:
- Introduction : Link this compound’s biochemical properties to unresolved issues (e.g., conflicting efficacy reports in cancer models).
- Methods : Specify HPLC protocols for compound quantification or animal models (e.g., murine xenografts).
- Results : Avoid duplicating data in tables/figures; use ANOVA for statistical significance.
- Discussion : Contrast findings with prior studies, addressing variables like solvent choice or incubation time .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s mechanism of action?
Perform meta-analyses using tools like RevMan to compare studies. Assess methodological variables:
Q. What strategies improve reproducibility in this compound animal studies?
Adopt ARRIVE guidelines:
- Sample size : Power analysis (α=0.05, β=0.2) to determine minimum n.
- Blinding : Randomize treatment groups and use coded samples.
- Reporting : Publish raw data (e.g., via Zenodo) and detailed protocols (e.g., injection volumes, anesthesia methods) .
Q. How to design multi-omics studies for this compound’s polypharmacology?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks. Validate hypotheses with functional assays (e.g., kinase activity profiling) .
Methodological Pitfalls & Solutions
Q. Why do this compound pharmacokinetic studies yield variable bioavailability results?
Issue : Differences in administration routes (oral vs. IV) or analytical methods (LC-MS vs. ELISA). Solution : Standardize protocols via inter-lab collaborations and reference standards (e.g., USP this compound). Use PBPK modeling to predict human pharmacokinetics .
Q. How to address low statistical power in this compound clinical trials?
Issue : Small cohorts due to rare adverse events or recruitment challenges. Solution : Use adaptive trial designs or Bayesian methods to update sample size requirements mid-study. Pool data from observational cohorts via platforms like ClinicalTrials.gov .
Data Management & Ethics
Q. How to ethically share this compound-related datasets?
Deposit raw data in FAIR-aligned repositories (e.g., Figshare, GEO) with CC-BY licenses. Annotate metadata comprehensively (e.g., HPLC column type, ion suppression thresholds) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.